Calpain Inhibitor XII

Overview

Description

Calpain Inhibitor XII is a reversible and selective inhibitor of calpain I (μ-calpain), with lower affinities for calpain II (m-calpain) and cathepsin B . Calpains are cysteine proteases activated in brain disorders and are important markers and mediators in the pathophysiology of neurodegeneration .

Synthesis Analysis

A series of new dipeptidyl alpha-keto amides of the general structure R1-L-Leu-D,L-AA-CONH-R2 including Calpain Inhibitor XII were synthesized and evaluated as inhibitors for the cysteine proteases calpain I, calpain II, and cathepsin B .Physical And Chemical Properties Analysis

The exact mass of Calpain Inhibitor XII is 482.25 and its molecular weight is 482.581 . Further physical and chemical properties were not found in the search results.Scientific Research Applications

Neurodegenerative Diseases

Calpain Inhibitor XII has been identified as a potential therapeutic modulator in neurodegenerative diseases. It targets calpains, which are cysteine proteases activated in brain disorders and play a significant role in the pathophysiology of neurodegeneration. The inhibition of calpain activation is considered a promising approach to prevent calpain-mediated apoptosis in neurons .

Cardiovascular Research

In the context of cardiovascular research, Calpain Inhibitor XII is used to study the cardiac response to injury. It helps in understanding the role of calpains in myocardial ischemia and reperfusion injury, which is crucial for developing treatments for heart diseases .

Inflammation and Immunity

This inhibitor is also applied in the study of neutrophil chemotaxis, which is a critical process in the immune response. By inhibiting calpain, researchers can explore the mechanisms of inflammation and the migration of immune cells during an immune response .

Cancer Research

Calpain Inhibitor XII is utilized in cancer research to investigate the role of calpains in tumor progression and metastasis. Calpains are involved in various cellular processes that are pivotal in cancer development, such as cell proliferation and migration .

Antiviral Research

Remarkably, Calpain Inhibitor XII has shown potential in antiviral research, particularly in inhibiting SARS-CoV-2 viral replication. It targets the viral main protease, which is essential for the virus’s life cycle, thereby preventing the spread of the virus within the host .

Neurology and Psychiatry

In neurology and psychiatry, Calpain Inhibitor XII is used to understand neuronal signaling and the role of calpains in synaptic function and plasticity. This is vital for developing treatments for psychiatric disorders and understanding the molecular basis of learning and memory .

Mechanism of Action

Mode of Action

Calpain Inhibitor XII is a reversible and selective inhibitor . It binds to the active site of calpain I, inhibiting its activation . This inhibition prevents the activation of apoptotic machinery, a key factor in neurodegeneration .

Biochemical Pathways

Calpain activation is a crucial factor in neurodegenerative diseases, causing the activation of apoptotic machinery . The inhibition of calpain activation by Calpain Inhibitor XII can prevent calpain-mediated apoptosis in degenerating neurons . A “calpain-cathepsin” hypothesis has been proposed, suggesting that after μ-calpain is activated by cerebral ischemia, the lysosomal membranes are destroyed by calpain, releasing cathepsin into the cytosol to degrade cellular components .

Pharmacokinetics

It’s important to note that calpain inhibitors should be cell-permeable to have higher specificity .

Result of Action

The inhibition of calpain activation by Calpain Inhibitor XII can prevent calpain-mediated apoptosis in degenerating neurons . This could potentially manage neurodegenerative diseases . In addition, it has been found that Calpain Inhibitor XII can inhibit SARS-CoV-2 viral replication in cell culture .

Safety and Hazards

Future Directions

Calpain inhibitors, including Calpain Inhibitor XII, have been used to study the role of calpains in diverse processes, including neutrophil chemotaxis, neuronal signaling, and cardiac response to injury . Given that axon loss is often an early sign of neurodegeneration, its prevention by inhibiting calpain activity may lead to treatments for neurodegenerative diseases .

properties

IUPAC Name |

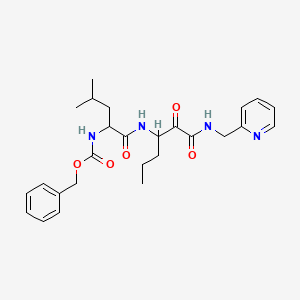

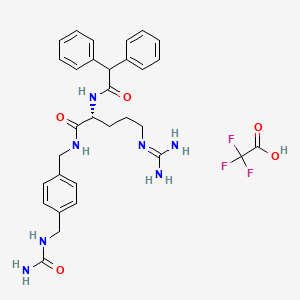

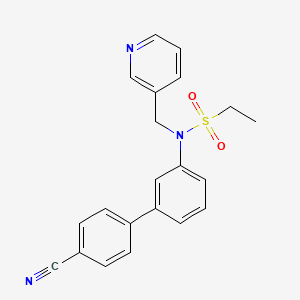

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWMBFPIAQRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calpain Inhibitor XII | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)